molecular formula C9H11ClFNO B2550491 3-Fluorochroman-4-amine hydrochloride CAS No. 2138427-08-2

3-Fluorochroman-4-amine hydrochloride

Cat. No.: B2550491
CAS No.: 2138427-08-2
M. Wt: 203.64
InChI Key: UJJTYMRFURCKTD-UHFFFAOYSA-N
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Description

3-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO It is a derivative of chroman, a bicyclic organic compound, and contains a fluorine atom at the third position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chroman or a substituted chroman derivative.

    Amination: The amine group is introduced at the fourth position through nucleophilic substitution reactions. This can be done using amine sources like ammonia or primary amines in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Quinones, oxides

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochroman-4-amine hydrochloride
  • 4-Chromanone
  • Chroman-4-one derivatives

Uniqueness

3-Fluorochroman-4-amine hydrochloride is unique due to the specific position of the fluorine atom and the amine group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJTYMRFURCKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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